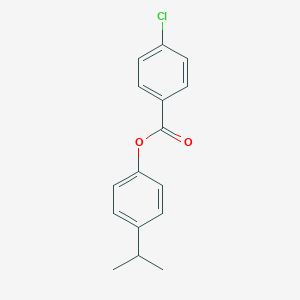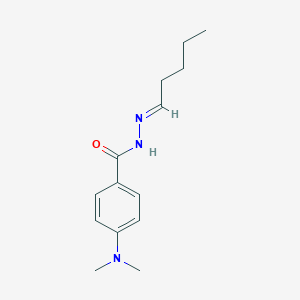
4-(1-methylethyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methylethyl)phenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the para position of the benzoic acid ring and an isopropylphenyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylethyl)phenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-isopropylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methylethyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid esters with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the ester group.
Reduction Reactions: Products include alcohols or other reduced derivatives of the ester group.
Wissenschaftliche Forschungsanwendungen
4-(1-methylethyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-methylethyl)phenyl 4-chlorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In chemical reactions, it may participate in nucleophilic substitution, oxidation, or reduction reactions, depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzoic acid, 4-cyanophenyl ester
- 4-Chlorobenzoic acid, ethyl ester
- 4-Chlorobutyric acid, 4-isopropylphenyl ester
Uniqueness
4-(1-methylethyl)phenyl 4-chlorobenzoate is unique due to the presence of both a chlorine atom and an isopropylphenyl ester group, which confer specific chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C16H15ClO2 |
|---|---|
Molekulargewicht |
274.74g/mol |
IUPAC-Name |
(4-propan-2-ylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)12-5-9-15(10-6-12)19-16(18)13-3-7-14(17)8-4-13/h3-11H,1-2H3 |
InChI-Schlüssel |
VRARPHDGKVPJQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B404067.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)](/img/structure/B404070.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B404071.png)
![N-(3-acetylphenyl)-2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B404073.png)
![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-(4-chlorobenzyl)acetamide](/img/structure/B404074.png)
![2-nitro-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B404075.png)
![N-(2,5-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B404076.png)
![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B404078.png)
![N-[2,4-bis(methyloxy)phenyl]-2-{[(4-bromophenyl)sulfonyl][4-(ethyloxy)phenyl]amino}acetamide](/img/structure/B404079.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B404080.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B404081.png)
![N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B404082.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(2-furylmethyl)acetamide](/img/structure/B404085.png)
